Daprodustat (GSK1278863) (GSK1278863) is a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. [, , , , , ] It is classified as a small molecule inhibitor. [, , , , , ] In scientific research, Daprodustat (GSK1278863) serves as a valuable tool for investigating the HIF pathway and its downstream effects.
The synthesis of daprodustat involves several key steps to produce its crystalline forms. The process typically includes:
The detailed synthesis method includes specific ratios of solvents and temperature controls to ensure the desired polymorphic form is achieved, which is crucial for the drug's efficacy and stability.
Daprodustat's chemical structure is defined as 2-[(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetic acid. Its molecular formula is CHNO, with a molecular weight of approximately 368.37 g/mol. The compound exhibits a complex three-dimensional structure that is critical for its biological activity as a prolyl hydroxylase inhibitor.
Daprodustat primarily undergoes metabolic reactions within the body rather than traditional chemical reactions in laboratory settings. The key reactions include:
These metabolic pathways are crucial for understanding both the efficacy and safety profile of daprodustat.
This mechanism allows daprodustat to effectively mimic the body's response to low oxygen levels without requiring actual hypoxic conditions.
Daprodustat exhibits several notable physical and chemical properties:
These properties are critical for formulation development and ensuring consistent therapeutic effects.
Daprodustat's primary application lies in its use as a therapeutic agent for treating anemia associated with chronic kidney disease. Clinical studies have demonstrated its efficacy compared to traditional treatments like recombinant human erythropoietin:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: